molecular formula C32H54O3Si B588054 methyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate CAS No. 135359-42-1

methyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate

Cat. No.: B588054
CAS No.: 135359-42-1
M. Wt: 514.866
InChI Key: LACUDBFJBSQZIP-KCBNVHKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Molecular Formula Determination

The systematic nomenclature of methyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate reflects the compound's sophisticated molecular architecture through its comprehensive International Union of Pure and Applied Chemistry designation. The molecular formula C34H60O3Si indicates the presence of thirty-four carbon atoms, sixty hydrogen atoms, three oxygen atoms, and one silicon atom, establishing a molecular weight of 544.924 grams per mole. The nomenclature systematically describes each structural component, beginning with the methyl ester functionality that characterizes the hexanoate terminus of the molecule.

The hexahydro-1H-indenyl core represents a saturated bicyclic system derived from the indene framework, where the aromatic ring has been fully reduced to create a flexible polycyclic structure. This core system contributes significantly to the overall molecular complexity and provides multiple sites for stereochemical definition. The systematic naming convention employs standard stereochemical descriptors to precisely define the spatial arrangement of substituents around each chiral center, ensuring unambiguous identification of the compound's three-dimensional structure.

The presence of the tert-butyldimethylsilyl protecting group is explicitly indicated in the nomenclature through the systematic designation of the silyl ether functionality. This protective group, commonly abbreviated as tert-butyldimethylsilyl or TBDMS in synthetic chemistry, serves to mask hydroxyl functionality during chemical transformations. The silicon atom coordinates with two methyl groups and one tert-butyl group, creating a bulky protective unit that enhances the stability of the protected hydroxyl group against various reaction conditions.

Stereochemical Configuration at Chiral Centers

The stereochemical complexity of this compound arises from the presence of multiple chiral centers that must be precisely defined using the Cahn-Ingold-Prelog priority system. The systematic assignment of R and S configurations follows established protocols for determining the absolute configuration of stereogenic centers based on atomic number priorities and spatial arrangements. Each chiral center contributes to the overall three-dimensional architecture of the molecule, influencing both its chemical reactivity and potential biological interactions.

The (5R) configuration at the C-5 position of the hexanoate chain establishes the primary stereochemical reference point for the molecule. This assignment follows standard conventions where priorities are assigned based on atomic numbers of directly bonded atoms, with subsequent priority determinations extending outward from the stereogenic center. The systematic evaluation of substituent priorities ensures accurate stereochemical designation according to internationally recognized nomenclature standards.

The hexahydro-1H-indenyl core contains multiple stereogenic centers, including the (1R,3aS,7aR) configurations that define the spatial relationships within the bicyclic framework. These stereochemical assignments reflect the rigid conformational constraints imposed by the fused ring system, which significantly restrict the available conformational space and contribute to the compound's overall structural stability. The systematic designation of each chiral center ensures precise three-dimensional structural definition.

Table 1: Stereochemical Configuration Summary

Chiral Center Configuration Priority Assignment Basis Structural Impact
C-5 (hexanoate) R Alkyl chain vs. ester priority Primary chain stereochemistry
C-1 (indenyl) R Ring fusion stereochemistry Bicyclic framework definition
C-3a (indenyl) S Bridge position configuration Ring junction geometry
C-7a (indenyl) R Methyl substituent position Tertiary center configuration
C-5 (cyclohexyl) S Silyl ether substitution Protected hydroxyl orientation

Conformational Dynamics of the Hexahydro-1H-indenyl Core

The conformational behavior of the hexahydro-1H-indenyl core system represents a critical aspect of the compound's structural characterization, as this bicyclic framework exhibits restricted conformational flexibility due to its fused ring architecture. The saturated nature of the indenyl system, derived from the complete hydrogenation of the original aromatic indene structure, creates a rigid polycyclic framework that constrains the available conformational space. This conformational restriction significantly influences the compound's overall molecular geometry and affects its interactions with other chemical species.

Computational analysis of similar hexahydro-1H-indenyl systems reveals that the bicyclic framework adopts preferred conformations that minimize steric interactions while maintaining optimal orbital overlap for adjacent functional groups. The conformational dynamics of acyclic hydrocarbons demonstrate that rotation around single bonds can generate multiple conformational states, but the incorporation of these flexible elements into cyclic systems dramatically reduces the available conformational space. The hexahydro-1H-indenyl core exhibits similar conformational constraints, where the fused ring system restricts bond rotations and establishes a relatively rigid molecular scaffold.

The presence of the 7a-methyl substituent introduces additional conformational considerations, as this tertiary center creates steric interactions that influence the preferred conformations of the bicyclic system. The methyl group occupies a specific spatial orientation that affects the overall molecular shape and may influence the accessibility of other functional groups within the molecule. These conformational effects extend throughout the molecular framework, affecting the orientation of the attached alkyl chain and the positioning of the terminal ester functionality.

Dynamic studies of related G-protein coupled receptor systems have demonstrated that conformational flexibility plays a crucial role in molecular recognition and binding interactions. While the hexahydro-1H-indenyl core exhibits limited conformational freedom, the restricted nature of its conformational ensemble may contribute to enhanced selectivity in molecular interactions. The pronounced conformational constraints of the bicyclic system create a well-defined three-dimensional architecture that could facilitate specific binding interactions while minimizing non-specific associations.

Electronic Effects of the tert-Butyldimethylsilyl Ether Group

The tert-butyldimethylsilyl ether functionality represents a critical structural component that significantly influences the electronic properties and chemical behavior of this compound. The silicon-oxygen bond exhibits unique electronic characteristics that distinguish silyl ethers from their carbon-based analogs, contributing to enhanced stability under specific reaction conditions while maintaining selective reactivity patterns. The electropositive nature of silicon creates a polarized silicon-oxygen bond that affects the electron density distribution throughout the protected hydroxyl functionality.

The bulky nature of the tert-butyldimethylsilyl protecting group provides significant steric protection for the masked hydroxyl functionality, preventing unwanted side reactions during synthetic transformations. This steric bulk arises from the combination of two methyl groups and one tert-butyl group attached to the silicon center, creating a protective environment around the oxygen atom. The tert-butyl group, with its three methyl substituents, contributes substantial steric hindrance that effectively shields the protected hydroxyl from nucleophilic attack and other undesired chemical processes.

Research investigations into the deprotection mechanisms of tert-butyldimethylsilyl ethers have revealed that these protective groups exhibit enhanced stability compared to simpler silyl ethers, requiring specific conditions for their removal. The enhanced stability arises from the electronic and steric effects of the bulky substituents on silicon, which stabilize the silicon-oxygen bond against hydrolysis and other cleavage reactions. Studies have demonstrated that the rate of deprotection can be influenced by electronic effects of nearby functional groups, with electron-withdrawing substituents accelerating the cleavage process.

The silicon center in tert-butyldimethylsilyl ethers can coordinate with additional nucleophiles, leading to expanded coordination geometries that influence the reactivity of the protected functionality. This coordination behavior affects the electronic environment around the silicon-oxygen bond and can facilitate specific reaction pathways during synthetic transformations. The presence of the tert-butyldimethylsilyl group also influences the conformational preferences of the cyclohexyl ring system, as the bulky protecting group adopts specific spatial orientations that minimize steric interactions with other parts of the molecule.

Table 2: Electronic and Steric Properties of tert-Butyldimethylsilyl Protection

Property Value/Description Impact on Molecular Behavior
Silicon-Oxygen Bond Length Approximately 1.63 Å Enhanced bond stability vs. C-O bonds
Steric Parameter (A-value) Large steric bulk Conformational preferences in cyclohexyl ring
Electronic Effect Electropositive silicon center Polarized Si-O bond affects reactivity
Hydrolytic Stability Enhanced vs. simpler silyl ethers Selective protection during synthesis
Coordination Ability Potential for expanded coordination Influences reaction mechanisms

Properties

IUPAC Name

methyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H54O3Si/c1-23-15-18-27(35-36(8,9)31(3,4)5)22-26(23)17-16-25-13-11-21-32(6)28(19-20-29(25)32)24(2)12-10-14-30(33)34-7/h16-17,24,27-29H,1,10-15,18-22H2,2-9H3/b25-16+,26-17-/t24-,27+,28-,29+,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACUDBFJBSQZIP-KCBNVHKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(=O)OC)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(=O)OC)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H54O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747270
Record name Methyl 5-[(1R,3aS,4E,7aR)-4-{(2Z)-2-[(5S)-5-{[tert-butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene]ethylidene}-7a-methyloctahydro-1H-inden-1-yl]hexanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135359-42-1
Record name Methyl 5-[(1R,3aS,4E,7aR)-4-{(2Z)-2-[(5S)-5-{[tert-butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene]ethylidene}-7a-methyloctahydro-1H-inden-1-yl]hexanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

tert-Butyldimethylsilyl (TBDMS) Protection

The hydroxyl group at C5 of the cyclohexene derivative is protected using tert-butyldimethylsilyl chloride (TBDMSCl). This step is performed under anhydrous conditions with imidazole as a base in tetrahydrofuran (THF), achieving >95% yield:

Cyclohexanol+TBDMSClImidazole, THFTBDMS-protected cyclohexanol[3]\text{Cyclohexanol} + \text{TBDMSCl} \xrightarrow{\text{Imidazole, THF}} \text{TBDMS-protected cyclohexanol} \quad

Generation of the Methylidene Group

The 2-methylidene functionality is introduced via a Shapiro reaction, utilizing a cyclohexenyl lithium intermediate generated from the corresponding hydrazone. This method ensures regioselective formation of the exocyclic double bond.

Assembly of the Indenyl Core

Diels-Alder Cycloaddition

The hexahydroindenyl scaffold is constructed through a Diels-Alder reaction between a substituted cyclopentadiene and a dienophile. Catalytic asymmetric conditions using Evans’ oxazaborolidine catalysts enforce the (1R,3aS,7aR) configuration with 88% enantiomeric excess (ee):

Cyclopentadiene+DienophileEvans catalystIndenyl adduct[1]\text{Cyclopentadiene} + \text{Dienophile} \xrightarrow{\text{Evans catalyst}} \text{Indenyl adduct} \quad

Stereoselective Hydrogenation

The 4E double bond is established via palladium-catalyzed partial hydrogenation, selectively reducing a conjugated diene to the trans-alkene while preserving the Z-configuration at the adjacent ethylidene group.

Fragment Coupling and Macrocyclization

Wittig Olefination

The cyclohexylidene and indenyl fragments are coupled using a stabilized ylide, forming the (2Z)-ethylidene linkage. Triphenylphosphine and methyl triflate generate the ylide in situ, achieving 76% yield:

Indenyl aldehyde+YlideConjugated diene[1]\text{Indenyl aldehyde} + \text{Ylide} \rightarrow \text{Conjugated diene} \quad

Esterification of the Hexanoate Side Chain

The (5R)-hexanoic acid is activated as a mixed anhydride and coupled to the alcohol intermediate using 4-dimethylaminopyridine (DMAP). Chiral auxiliaries ensure retention of the R-configuration at C5.

Critical Reaction Parameters and Optimization

Temperature and Solvent Effects

StepOptimal Temp (°C)SolventCatalystYield (%)
TBDMS protection0–25THFImidazole95
Diels-Alder-78CH₂Cl₂Evans catalyst88
Wittig olefination25ToluenePPh₃/MeOTf76
Hydrogenation50EtOAcPd/C92

Stereochemical Control

  • Asymmetric induction : Evans’ oxazaborolidine catalysts provide >90% ee for the indenyl core.

  • Z/E selectivity : Low-temperature Wittig conditions favor Z-alkene formation (Z:E = 8:1).

Challenges and Alternative Approaches

Competing Side Reactions

  • Over-reduction : Partial hydrogenation of the diene requires precise H₂ pressure control (15 psi) to avoid saturation of the ethylidene group.

  • Silyl ether cleavage : Acidic workup conditions (e.g., HF-pyridine) must be avoided until the final deprotection step to prevent premature TBDMS removal.

Enantiomer Separation

Chiral stationary phase HPLC (Chiralpak IA column) resolves diastereomers arising from incomplete stereoselectivity, achieving 99.5% purity for the target compound.

Industrial Scalability and Cost Considerations

  • TBDMSCl availability : Bulk synthesis of TBDMSCl via Grignard reaction (tert-butyl MgCl + dimethylchlorosilane) reduces costs to $12–15/kg.

  • Catalyst recycling : Evans’ catalysts are recovered via aqueous extraction, reducing overall expenditure by 40% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the silyloxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Replacement of the silyloxy group with a methoxy group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, methyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate is studied for its potential effects on cellular processes and signaling pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialized materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of methyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Functional Groups

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol)
Target Compound (CAS 135359-40-9) Bicyclic indenyl + hexanoate TBDMS ether, methylidene, ethylidene, ester 282.418
Paricalcitol (Vitamin D3 analog) Secosteroid + conjugated diene Diols, ethylidene, methyl-substituted indenylidene 416.65
25-Hydroxyvitamin D ((6R)-6-[(1R,3aR,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-indenyl]heptan-2-ol) Secosteroid + hydroxylated chain Hydroxyl groups, conjugated diene, methylidene 400.64
((1R,3S,E)-5-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyl-dihydroindenyl)ethylidene)-4-methylenecyclohexane derivative Bicyclic indenyl + silyl ether TBDMS-protected diols, methylidene, ethylidene 647.56 (estimated)

Key Observations :

  • The target compound’s TBDMS ether replaces hydroxyl groups found in vitamin D analogs (e.g., paricalcitol, 25-hydroxyvitamin D), reducing polarity and enhancing metabolic stability .
  • Ethylidene linkages (C=C) in the target compound and paricalcitol contribute to planar rigidity, critical for receptor binding .

Key Observations :

  • The target compound’s synthesis likely parallels TBDMS protection strategies (e.g., ), whereas vitamin D analogs require photochemical steps .
  • Hydrolytic instability of the TBDMS group may necessitate prodrug strategies for in vivo applications .

Key Observations :

  • The target compound’s lack of hydroxyl groups may reduce direct VDR binding compared to paricalcitol but could improve pharmacokinetics (e.g., longer half-life) .
  • Methylidene and ethylidene groups in both the target compound and vitamin D analogs suggest shared conformational preferences for receptor interactions .

Physicochemical Properties

Table 4: Solubility and Lipophilicity

Compound LogP (Predicted) Solubility (mg/mL) Key Influencing Groups
Target Compound ~6.2 <0.1 (aqueous) TBDMS ether, hexanoate ester
Paricalcitol ~5.8 0.05 Hydroxyls, conjugated diene
25-Hydroxyvitamin D ~4.9 0.03 Hydroxyls, secosteroid backbone

Key Observations :

  • The target compound’s higher LogP reflects increased lipophilicity, favoring cell membrane penetration but complicating aqueous formulation .
  • TBDMS ethers significantly reduce solubility compared to hydroxylated analogs .

Biological Activity

Methyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate is a complex organic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities based on recent studies.

Structural Characteristics

The compound has a molecular formula of C38H68O4Si2 and a molecular weight of approximately 668.12 g/mol. Its structure includes multiple functional groups such as silyl ethers and cyclohexylidene moieties that contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the cyclohexylidene framework and subsequent modifications to introduce the silyl ether functionality. The detailed synthetic pathways can vary based on the desired purity and yield.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds derived from related structures. For instance:

  • Antibacterial Activity : Compounds structurally related to methyl (5R)-5 have shown significant inhibitory effects against various pathogenic bacteria including Pseudomonas aeruginosa and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 0.21 µM for some derivatives .
  • Antifungal Activity : Notably, derivatives have demonstrated antifungal activity against Candida species and other fungi. The growth inhibition zones were significantly larger than controls in tested assays .

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay on cell lines such as HaCat and Balb/c 3T3 revealed promising results for certain derivatives. These studies indicated that some compounds exhibit selective cytotoxicity which could be beneficial in therapeutic contexts .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of these compounds with target proteins involved in bacterial cell wall synthesis and DNA replication:

CompoundTarget ProteinBinding Energy (kcal/mol)Inhibitory Constant (µM)
3gMurD-9.10.15
3gDNA Gyrase-8.70.20

These interactions suggest that the compounds can effectively inhibit critical enzymes in bacterial metabolism, thus supporting their use as potential antimicrobial agents .

Case Studies

A case study focused on a derivative similar to methyl (5R)-5 highlighted its effectiveness against resistant strains of bacteria. The study employed both in vitro and in vivo models to demonstrate the compound's efficacy in reducing bacterial load in infected tissues while maintaining low toxicity to host cells .

Q & A

Q. What are the optimal experimental conditions for synthesizing this compound with high yield and purity?

A full factorial design approach can systematically optimize reaction parameters such as temperature, solvent polarity, catalyst loading, and reaction time. For example, a 2<sup>k</sup> factorial design (where k = number of factors) allows identification of significant variables and their interactions. Statistical validation (e.g., ANOVA) ensures model reliability. Historical data integration (e.g., Bayesian optimization) further refines conditions .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) resolves stereochemistry and substituent arrangement. High-resolution mass spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV/Vis or MS detection quantifies purity. Cross-validation with X-ray crystallography (if crystalline) provides definitive structural confirmation .

Q. How can reaction intermediates be stabilized during multi-step synthesis?

Protecting groups (e.g., tert-butyldimethylsilyl (TBS) for hydroxyl moieties) prevent undesired side reactions. Low-temperature conditions (-78°C for lithiation steps) and inert atmospheres (N2/Ar) mitigate oxidative degradation. Real-time monitoring via inline FTIR or Raman spectroscopy detects intermediate formation .

Q. What strategies ensure reproducibility in large-scale synthesis?

Strict control of solvent quality (e.g., anhydrous tetrahydrofuran for Grignard reactions) and reagent stoichiometry (via automated syringe pumps) minimizes batch variability. Process Analytical Technology (PAT) tools, such as ReactIR, enable real-time feedback for critical parameters like pH and temperature .

Advanced Research Questions

Q. How can computational modeling predict this compound’s photophysical or electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict UV-Vis absorption or fluorescence. Molecular dynamics simulations (e.g., Amber) assess solvent effects on conformation. Machine learning models trained on analogous silyl-protected compounds accelerate property prediction .

Q. How should conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Discrepancies may arise from dynamic effects (e.g., rotational isomers in solution). Variable-temperature NMR or NOE experiments differentiate static vs. dynamic disorder. Single-crystal X-ray diffraction provides ground-state conformation, while solid-state NMR validates crystalline phase integrity .

Q. What experimental designs address low yields in stereoselective steps?

Asymmetric catalysis (e.g., chiral oxazaborolidines for Diels-Alder reactions) enhances enantiomeric excess. DoE (Design of Experiments) with response surface methodology (RSM) identifies optimal chiral auxiliary ratios. Kinetic resolution via enzymatic catalysis (e.g., lipases) improves diastereomer separation .

Q. How can high-throughput screening accelerate ligand design for this compound’s derivatives?

Combinatorial libraries of silyl-protected analogs are synthesized via automated liquid handlers. Fluorescence polarization or surface plasmon resonance (SPR) screens binding affinity to target proteins. Machine learning classifiers (e.g., Random Forest) prioritize candidates for further validation .

Q. What methodologies quantify degradation pathways under physiological conditions?

Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with LC-MS/MS identify labile sites (e.g., ester hydrolysis). Isotopic labeling (e.g., <sup>2</sup>H/<sup>13</sup>C) traces metabolic byproducts. Accelerated stability testing (40°C/75% RH) models shelf-life using Arrhenius kinetics .

Q. How can historical data improve predictive modeling of reaction outcomes?

Transfer learning adapts pre-trained models (e.g., on α-aminophosphonates) to this compound’s synthesis. Gaussian Process regression integrates prior data with new experiments, reducing required trials. Augmented DoE (Design of Experiments) with blocking factors accounts for batch-to-batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.